Product packaging for Hexadecyl 6-methylheptanoate(Cat. No.:CAS No. 72585-97-8)

Hexadecyl 6-methylheptanoate

Cat. No.: B8799214
CAS No.: 72585-97-8
M. Wt: 368.6 g/mol
InChI Key: OIKBVOIOVNEVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadecyl 6-methylheptanoate, also commonly known as Cetyl isooctanoate , is a high-purity chemical compound provided for laboratory research and development purposes. This synthetic ester of fatty acid is characterized by the molecular formula C24H48O2 and a molecular weight of 368.64 g/mol . It is assigned under multiple registry numbers, including CAS 94088-84-3 and 72585-97-8, as well as EINECS 276-724-8 and 302-087-3 . As a member of the fatty alcohol ester class , this compound shares structural features with other esters known for their utility in various research fields. Esters of this nature are frequently investigated for their physicochemical properties, such as serving as standard substrates or intermediates in enzymatic studies, particularly in lipase-catalyzed reactions including hydrolysis, esterification, and interesterification . The compound's structure suggests potential use as a model compound in research areas involving organic synthesis, material science, and the study of lipid-like molecules. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H48O2 B8799214 Hexadecyl 6-methylheptanoate CAS No. 72585-97-8

Properties

CAS No.

72585-97-8

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

IUPAC Name

hexadecyl 6-methylheptanoate

InChI

InChI=1S/C24H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-24(25)21-18-17-20-23(2)3/h23H,4-22H2,1-3H3

InChI Key

OIKBVOIOVNEVJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCC(C)C

Origin of Product

United States

Methodologies for Chemical Synthesis and Derivatization of Hexadecyl 6 Methylheptanoate

Established Synthetic Pathways for Long-Chain Esters

The formation of the ester linkage in Hexadecyl 6-methylheptanoate (B3257691) relies on fundamental reactions common in organic synthesis.

Fischer-Speier Esterification: This acid-catalyzed reaction between a carboxylic acid (6-methylheptanoic acid) and an alcohol (hexadecanol) is a primary and cost-effective method for ester synthesis. The reaction is an equilibrium process, and strategies to drive it towards the product side are crucial for achieving high yields.

Reaction Conditions: The reaction is typically carried out by refluxing the carboxylic acid and alcohol in the presence of a strong acid catalyst.

Catalysts: Common catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid.

Optimization: To maximize the yield of Hexadecyl 6-methylheptanoate, several optimization strategies can be employed:

Use of Excess Reactant: Employing an excess of either 6-methylheptanoic acid or hexadecanol (B772) can shift the equilibrium towards the product.

Removal of Water: The continuous removal of water, a byproduct of the reaction, is a key strategy. This can be achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of a catalyst. For the synthesis of this compound, a more readily available methyl or ethyl ester of 6-methylheptanoic acid could be reacted with hexadecanol.

Catalysts: Transesterification can be catalyzed by both acids and bases. Base catalysts, such as sodium methoxide (B1231860) or potassium carbonate, are often more effective and require milder conditions than acid catalysts.

Advantages: This method can be advantageous when the direct esterification is sluggish or when the starting ester is more accessible than the corresponding carboxylic acid.

Reaction TypeReactantsCatalystKey Optimization Strategies
Fischer-Speier Esterification6-methylheptanoic acid, HexadecanolH₂SO₄, HCl, p-toluenesulfonic acidUse of excess reactant, Removal of water (e.g., Dean-Stark trap)
TransesterificationMethyl 6-methylheptanoate, HexadecanolAcid or Base (e.g., NaOCH₃)Use of excess alcohol, Anhydrous conditions

The synthesis of esters with branched chains, such as this compound, can benefit from more advanced and selective methodologies.

Enzymatic Synthesis: Lipases are enzymes that can catalyze esterification and transesterification reactions with high selectivity and under mild conditions. This "green chemistry" approach avoids the use of harsh acids or bases and can lead to higher purity products.

Lipases: Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used due to their stability and reusability. mdpi.com

Reaction Conditions: These reactions are typically carried out in organic solvents or in solvent-free systems at moderate temperatures. The enzymatic synthesis of branched-chain esters has been shown to be effective, though the steric hindrance of the branched acid can sometimes slow the reaction rate. mdpi.com

Advantages: High selectivity (regio- and enantioselectivity), mild reaction conditions, and reduced environmental impact are key benefits.

Solid Acid Catalysts: The use of heterogeneous solid acid catalysts offers a more environmentally friendly alternative to traditional mineral acids. These catalysts can be easily separated from the reaction mixture and potentially reused.

Examples: Materials such as sulfated zirconia, zeolites, and ion-exchange resins have been employed for esterification reactions.

Advantages: Ease of separation, reusability, and reduced corrosion issues compared to liquid acids.

Novel Synthetic Methodologies for this compound

While specific novel synthetic routes for this compound are not extensively documented in publicly available literature, advancements in ester synthesis can be applied. For instance, the use of microwave irradiation in conjunction with traditional or solid acid catalysts can significantly reduce reaction times and improve yields for esterification reactions. nih.gov

Derivatization Techniques for this compound (e.g., for Analytical Purposes or Structural Modification)

Derivatization of this compound can be performed for various purposes, including enhancing its analyzability by techniques like gas chromatography-mass spectrometry (GC-MS) or for further structural modifications.

For Analytical Purposes:

Transesterification to Methyl Esters: For detailed fatty acid profile analysis, long-chain esters are often transesterified to their corresponding methyl esters. This is because methyl esters are more volatile and provide better chromatographic separation and mass spectral fragmentation patterns. The reaction is typically carried out using a reagent like boron trifluoride in methanol (B129727) (BF₃-MeOH) or methanolic HCl.

Silylation: While less common for esters themselves, if the molecule contained other functional groups like hydroxyl groups (which this compound does not), silylation would be a common derivatization technique to increase volatility for GC analysis.

For Structural Modification:

Reduction of the Ester: The ester group can be reduced to two primary alcohols (hexadecanol and 6-methyl-1-heptanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides a route to synthesize the constituent alcohols from the ester.

Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid (6-methylheptanoic acid) and alcohol (hexadecanol) under acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is irreversible.

Olefination Reactions: While not a direct derivatization of the saturated ester, the precursor carboxylic acid or alcohol could undergo olefination reactions to introduce unsaturation into the molecule before esterification. This would be a route to synthesize unsaturated analogues of this compound.

Derivatization PurposeTechniqueReagentsResulting Product(s)
Analytical (GC-MS)TransesterificationBF₃-MeOH or Methanolic HClMethyl 6-methylheptanoate and Hexadecanol
Structural ModificationReductionLiAlH₄6-methyl-1-heptanol and Hexadecanol
Structural ModificationHydrolysis (Saponification)NaOH or KOH, then H₃O⁺6-methylheptanoic acid and Hexadecanol

Advanced Analytical and Spectroscopic Characterization of Hexadecyl 6 Methylheptanoate

Chromatographic Separation Techniques in Hexadecyl 6-Methylheptanoate (B3257691) Analysis

Chromatography is fundamental to isolating Hexadecyl 6-methylheptanoate from complex matrices, such as natural waxes or synthetic reaction mixtures, prior to its identification and quantification. The choice of technique is dictated by the sample complexity and the analytical objective.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like wax esters. nih.gov For a molecule like this compound, high-temperature capillary columns are necessary to ensure its elution without thermal degradation. nih.govnih.gov The analysis of saturated branched-chain fatty acid esters is a well-established application of GC-MS, providing both retention time data for identification and mass spectra for structural confirmation. nih.gov

Upon introduction into the mass spectrometer, typically using electron ionization (EI), this compound undergoes predictable fragmentation. The resulting mass spectrum provides a molecular fingerprint that is crucial for its identification. Key fragmentation pathways for wax esters in EI-MS include:

Acylium Ion ([RCO]⁺): A prominent peak resulting from the cleavage of the C-O bond of the ester. For this compound, this would correspond to the 6-methylheptanoyl portion.

Protonated Fatty Acid ([RCOOH₂]⁺): Often one of the most abundant fragments in the EI spectra of wax esters. nih.gov

McLafferty Rearrangement: A common fragmentation pattern for esters, which can help in identifying the structure of the fatty acid moiety. whitman.edu

Alcohol-Related Fragments: Ions corresponding to the loss of the fatty acid chain, leaving a fragment related to the hexadecanol (B772) portion, such as the alkyl radical cation [R′ − H]⁺•. nih.gov

The presence of the methyl branch on the fatty acid chain can also influence the fragmentation pattern, sometimes leading to specific ions that help pinpoint the branch location, although this can be challenging with standard EI-MS alone. nih.gov

Table 1: Predicted Key Mass Fragments for this compound in GC-EI-MS
m/z (Mass-to-Charge Ratio)Proposed Fragment IonOriginSignificance
382[M]⁺•Molecular IonConfirms molecular weight; may be of low intensity or absent. nih.gov
127[CH₃CH(CH₃)(CH₂)₄CO]⁺Acylium ion from 6-methylheptanoic acidCharacteristic of the fatty acid moiety. nih.govwhitman.edu
145[CH₃CH(CH₃)(CH₂)₄COOH₂]⁺Protonated 6-methylheptanoic acidA highly abundant and diagnostic fragment for the acid part. nih.gov
224[C₁₆H₃₂]⁺•Hexadecene radical cationFragment from the alcohol moiety. nih.gov

When this compound is a component of a highly complex mixture, such as biological waxes or certain industrial lubricants, one-dimensional GC-MS may fail to provide adequate separation from isomeric or structurally similar compounds. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced peak capacity and resolution by employing two columns with different stationary phase selectivities connected by a modulator. dlr.deacs.org

In a typical GCxGC setup for lipid analysis, a nonpolar primary column separates compounds based on boiling point, while a more polar secondary column provides separation based on polarity. nih.gov This results in a structured two-dimensional chromatogram where compounds of the same chemical class, such as wax esters, group together in distinct regions of the contour plot. nih.govacs.org This ordered separation facilitates the identification of target compounds even in dense matrices and allows for the clear distinction of branched esters from their straight-chain counterparts. The increased separation power of GCxGC can be crucial for resolving this compound from other C24 wax esters, such as octadecyl hexanoate or tetradecyl decanoate.

While GC-MS is highly effective, liquid chromatography-mass spectrometry (LC-MS) provides a viable alternative, particularly for analyzing intact wax esters without the need for high temperatures that could potentially cause degradation. researchgate.net Reversed-phase high-performance liquid chromatography (HPLC) is often used for the separation of nonpolar lipids like wax esters. nih.gov

A significant challenge in LC-MS analysis of wax esters is their poor ionization efficiency with standard electrospray ionization (ESI). nih.gov To overcome this, alternative ionization techniques or the use of chemical adducts are employed:

Atmospheric Pressure Chemical Ionization (APCI): This technique is more suitable for nonpolar molecules and has been successfully applied to the analysis of wax esters, often yielding protonated molecules. nih.gov

Cation Adduct Formation: The addition of cations like ammonium (NH₄⁺) or silver (Ag⁺) to the mobile phase can significantly enhance the ionization of wax esters in ESI, allowing for their detection as [M+NH₄]⁺ or [M+Ag]⁺ adducts. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) of the selected precursor ion (e.g., the ammonium adduct) can then be used to generate structurally informative fragment ions. Collision-induced dissociation (CID) of saturated wax ester adducts typically yields fragments corresponding to the fatty acid and fatty alcohol components, confirming the structure of this compound. researchgate.netchromatographyonline.com

Spectroscopic Modalities for Elucidating this compound Structure

Spectroscopy provides detailed information about the molecular structure, functional groups, and bonding arrangements within this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by several strong absorption bands indicative of its long-chain ester structure.

Key characteristic absorption bands include:

C-H Stretching: Strong bands in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the numerous CH₂ and CH₃ groups in the hexadecyl and methylheptanoate chains. researchgate.net

C=O Stretching: A very strong and sharp absorption band typically found between 1735-1750 cm⁻¹ for saturated aliphatic esters. mnstate.edu This is one of the most diagnostic peaks for identifying the ester functional group.

C-O Stretching: A strong band in the 1150-1250 cm⁻¹ region, corresponding to the stretching vibration of the C-O single bond of the ester group. acs.orgorgchemboulder.com

C-H Bending: Absorption bands around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (symmetrical bending) are characteristic of the methylene and methyl groups. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
~2925, ~2855Asymmetric & Symmetric StretchAliphatic C-H (CH₂, CH₃)Strong
~1740StretchCarbonyl C=O (Ester)Very Strong, Sharp
~1465Bending (Scissoring)CH₂Medium
~1375Symmetric BendingCH₃Medium
~1170StretchEster C-OStrong

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows distinct signals for the protons in different chemical environments.

A triplet around 4.05 ppm is characteristic of the two protons on the carbon attached to the ester oxygen (-O-CH₂ -), deshielded by the electronegative oxygen atom. orgchemboulder.com

A triplet around 2.2-2.3 ppm corresponds to the two protons on the carbon alpha to the carbonyl group (-CH₂ -C=O). orgchemboulder.comnih.gov

A complex multiplet in the range of 1.2-1.6 ppm represents the bulk of the methylene protons in the long hexadecyl chain and the heptanoate (B1214049) chain. nih.gov

A doublet around 0.8-0.9 ppm would correspond to the terminal methyl group of the hexadecyl chain (a triplet) and the two methyl groups of the 6-methylheptanoate moiety (a doublet for the branched methyl and a triplet for the terminal methyl, which may overlap). nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net

The carbonyl carbon of the ester group appears as a distinct signal in the downfield region, typically around 173-174 ppm . researchgate.net

The carbon of the methylene group attached to the ester oxygen (-O-C H₂) resonates at approximately 64-65 ppm .

The carbon alpha to the carbonyl group (-C H₂-C=O) is found around 34-35 ppm .

The numerous methylene carbons of the long aliphatic chains produce a cluster of signals in the 22-32 ppm range. researchgate.net

The terminal methyl carbons of the hexadecyl chain and the 6-methylheptanoate moiety will appear in the most upfield region, typically between 14-23 ppm . researchgate.net

The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the precise structure of this compound.

Raman Spectroscopy and its Variants

Raman spectroscopy offers a non-destructive approach to probe the vibrational modes of this compound, providing a molecular fingerprint based on the inelastic scattering of monochromatic light. The Raman spectrum of this saturated ester is characterized by distinct peaks corresponding to its constituent functional groups and alkyl chains.

The spectrum can be broadly divided into several key regions. The high-frequency region, between 2800 and 3100 cm⁻¹, is dominated by C-H stretching vibrations of the numerous methylene (CH₂) and methyl (CH₃) groups in both the hexadecyl and 6-methylheptanoate moieties. Specifically, symmetric and asymmetric CH₂ stretching modes are expected around 2850 cm⁻¹ and 2887 cm⁻¹, respectively. researchgate.net The CH₃ stretching vibrations will also contribute to this region. The presence of the branched methyl group on the heptanoate chain may introduce subtle shifts or additional complexity in this region compared to a straight-chain ester.

A prominent and characteristic band for the ester functional group is the carbonyl (C=O) stretching vibration, which is expected to appear in the 1730–1750 cm⁻¹ range. researchgate.net The exact position of this peak can be sensitive to the molecular environment and physical state. The region between 1400 and 1500 cm⁻¹ will contain methylene scissoring deformation (δ(CH₂)) modes, typically around 1440-1460 cm⁻¹. Methylene twisting and wagging deformations are found between 1295-1305 cm⁻¹ and in the broader 1150-1350 cm⁻¹ range, respectively. researchgate.net

The lower frequency "fingerprint" region contains vibrations associated with the carbon-carbon backbone. In-phase C-C stretching of all-trans alkyl chains gives rise to a strong band around 1130 cm⁻¹, while out-of-phase C-C stretching appears near 1060 cm⁻¹. researchgate.net The long hexadecyl chain is expected to produce well-defined peaks in this region, characteristic of long-chain hydrocarbons.

Table 1: Predicted Raman Bands for this compound
Wavenumber Range (cm⁻¹)Vibrational Mode AssignmentAssociated Moiety
2800 - 3100Symmetric and Asymmetric C-H StretchingCH₂, CH₃ (Hexadecyl and 6-methylheptanoate chains)
1730 - 1750C=O StretchingEster Carbonyl
1440 - 1460CH₂ Scissoring DeformationAlkyl Chains
1295 - 1305CH₂ Twisting DeformationAlkyl Chains
~1130In-phase C-C Stretching (all-trans)Alkyl Backbone
~1060Out-of-phase C-C StretchingAlkyl Backbone

Variants of Raman Spectroscopy , such as Surface-Enhanced Raman Spectroscopy (SERS) and Coherent Anti-Stokes Raman Scattering (CARS), can be employed for enhanced sensitivity and specialized applications. SERS could be utilized for trace detection of this compound by adsorbing the molecule onto a roughened metal surface, which can amplify the Raman signal by several orders of magnitude. CARS, a nonlinear optical technique, is particularly useful for imaging and analyzing lipid-rich structures and could be applied to visualize the distribution of this compound in a complex matrix without the need for fluorescent labels.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of molecules like this compound. By isolating the precursor molecular ion (or a specific adduct) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced that reveals details about the fatty acid and fatty alcohol components of the ester. researchgate.net

For a wax ester such as this compound (C₂₄H₄₈O₂; Molecular Weight: 368.6 g/mol ), analysis is typically performed in positive ion mode, often observing the protonated molecule [M+H]⁺ or an ammonium adduct [M+NH₄]⁺. The subsequent fragmentation of this precursor ion yields diagnostic product ions.

The primary fragmentation pathways for saturated wax esters involve cleavage around the ester linkage. Key expected fragments include:

Protonated Fatty Acid: A characteristic fragment corresponding to the protonated 6-methylheptanoic acid, [RCOOH₂]⁺, resulting from a rearrangement with hydrogen transfer. For 6-methylheptanoic acid (C₈H₁₆O₂), this would yield a fragment with an m/z of 145.

Acylium Ion: Cleavage of the C-O bond of the ester can produce an acylium ion, [RCO]⁺. For the 6-methylheptanoyl moiety, this would result in a fragment with an m/z of 127.

Fragments from the Alcohol Moiety: The long-chain alcohol part also produces characteristic ions. The loss of the fatty acid as a neutral molecule from the protonated precursor leads to an ion corresponding to the alkyl group from the alcohol, [R']⁺, or related ions formed through water loss. For the hexadecyl (C₁₆H₃₃) group, this would be expected at an m/z of 225.

These fragmentation patterns allow for the unambiguous identification of the lengths and structures of both the acid and alcohol chains within the wax ester. researchgate.netacs.orgaip.org

Table 2: Predicted MS/MS Fragments for Protonated this compound [M+H]⁺
Predicted m/zIon FormulaDescription
369[C₂₄H₄₉O₂]⁺Protonated Molecule [M+H]⁺
225[C₁₆H₃₃]⁺Hexadecyl cation (from alcohol moiety)
145[C₈H₁₇O₂]⁺Protonated 6-methylheptanoic acid [RCOOH₂]⁺
127[C₈H₁₅O]⁺6-methylheptanoyl acylium ion [RCO]⁺

Chemometric and Data Processing Methodologies for Complex Mixture Analysis

When this compound is a component of a complex mixture, such as a natural wax or a formulated product, the resulting analytical data from techniques like Raman spectroscopy or mass spectrometry can be vast and convoluted due to overlapping signals from multiple components. Chemometrics, the application of statistical and mathematical methods to chemical data, provides powerful tools to deconvolve this complexity. aip.org

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique that can effectively reduce the dimensionality of large datasets while retaining the most significant variance. nih.govnih.gov When applied to a set of Raman spectra from different samples, PCA can identify systematic variations and group samples with similar chemical compositions. The "scores" plot visually separates the sample groups, while the corresponding "loadings" plot reveals the specific wavenumbers (i.e., the Raman bands) that are responsible for this separation. nih.gov This can help to identify the spectral signature of this compound within a mixture and correlate its concentration changes with other components.

For quantitative analysis, supervised methods such as Partial Least Squares (PLS) regression are employed. PLS builds a regression model that correlates the spectral data (X-variables, e.g., Raman intensities at each wavenumber) with known concentration values of the components of interest (Y-variables). This is particularly useful for building calibration models to predict the concentration of this compound in new, unknown samples based on their spectra.

Similarly, in the context of mass spectrometry-based lipidomics, multivariate statistical analyses are essential for interpreting the large datasets generated. PCA can be used to compare lipid profiles across different sample groups, identifying key differences. Supervised methods like Partial Least Squares Discriminant Analysis (PLS-DA) can be used to build classification models that distinguish between sample categories based on their mass spectral fingerprints, potentially identifying specific ions from this compound that act as significant biomarkers for a particular group. researchgate.net These chemometric approaches are indispensable for extracting meaningful chemical information from the high-dimensional data generated by modern analytical instruments.

Investigations into the Biological Activities of Hexadecyl 6 Methylheptanoate

In Vitro Studies on Cellular Models (Non-Human)

There is currently no available scientific literature detailing in vitro studies on non-human cellular models for Hexadecyl 6-methylheptanoate (B3257691).

A comprehensive search of scientific literature reveals no studies specifically investigating the antimicrobial efficacy or the mechanisms of action of Hexadecyl 6-methylheptanoate against any microbial species. Consequently, there is no data available on its potential effectiveness as an antimicrobial agent.

There are no published research articles that have evaluated the antioxidant potential of this compound. As a result, no data from antioxidant assays for this specific compound are available to be reported.

Investigations into the antiproliferative and cytotoxic effects of this compound on cancer cell lines have not been reported in the current scientific literature. There are no available studies that have assessed its potential as an anti-cancer agent.

The scientific literature lacks any studies on the molecular targeting and pathway modulation capabilities of this compound. Specifically, no research has been conducted to determine if this compound has any inhibitory effects on pathways such as the AKT signaling pathway.

Ecological and Inter-species Biological Interactions

Information regarding the ecological and inter-species biological interactions of this compound is not present in the available scientific literature.

There are no documented studies on the allelopathic phenomena or phytotoxicity of this compound. Its potential to influence the growth of surrounding plant life has not been a subject of scientific investigation.

Role in Chemical Ecology (e.g., Semiochemicals, Insect Interactions)

Semiochemicals are organic compounds that mediate interactions between organisms, playing crucial roles in processes like mating, habitat selection, and defense. ecophero.com While this compound has not been explicitly identified as a semiochemical in published research, its molecular components have established roles in the chemical communication of various species.

Hexadecanol (B772) (Cetyl Alcohol): The C16 alcohol portion of the ester, 1-hexadecanol (B1195841), is recognized as a semiochemical in several insect species. It functions as a component of sex pheromones for various species of Lepidoptera (moths and butterflies). researchgate.net Furthermore, it acts as a feeding repellent for the bird cherry-oat aphid, Rhopalosiphum padi. researchgate.net This dual role highlights the context-dependent nature of semiochemicals, where a single compound can elicit different behavioral responses in different species.

6-Methylheptanoic Acid: The branched-chain fatty acid component, 6-methylheptanoic acid, is also known to be involved in animal communication. It has been identified as a chemical signal used by the Red Hartebeest (Alcelaphus buselaphus caama). pherobase.com Although this example is from a mammal, it demonstrates that the branched 6-methylheptanoate structure is utilized in nature for chemical signaling.

The esterification of these two biologically active molecules suggests a potential, though unconfirmed, role for this compound in chemical ecology. Long-chain esters are common in the insect world, often acting as pheromones or kairomones. The combination of a repellent alcohol and a signaling acid could theoretically result in a compound with unique signaling properties, possibly acting as an attractant, repellent, or species recognition signal. However, without direct empirical evidence, its specific function remains speculative.

Table 1: Documented Semiochemical Activities of this compound Components

Compound Chemical Class Organism(s) Documented Role
1-Hexadecanol Long-chain alcohol Various Lepidoptera species Component of sex pheromone researchgate.net
1-Hexadecanol Long-chain alcohol Rhopalosiphum padi (Aphid) Feeding repellent researchgate.net
6-Methylheptanoic Acid Branched-chain fatty acid Alcelaphus buselaphus caama Chemical signal pherobase.com

Microbial Interactions and Biofilm Modulation

The potential for this compound to influence microbial communities and biofilm formation is another area where its properties can be inferred from the activities of related compounds. Fatty acids and their esters are widely recognized for their antimicrobial properties.

Research has shown that fatty acid esters, particularly those with carbon chains ranging from 6 to 18, can exhibit significant antibacterial, anti-yeast, and anti-mold activity. nih.gov The antimicrobial efficacy often depends on the chain length, with lauric acid (C12) derivatives being particularly effective against gram-positive bacteria. nih.govrsc.org These compounds are thought to exert their effect by disrupting the lipid membranes of bacterial cells, which leads to cell lysis. nih.gov

Furthermore, novel phenolic branched-chain fatty acids have demonstrated potent antimicrobial effects against gram-positive bacteria such as Listeria innocua and Bacillus subtilis. epa.gov The effectiveness of these compounds is attributed to the presence of both the carboxylic group in the fatty acid and the hydroxyl group on the phenol (B47542) moiety. epa.gov While this compound is not a phenolic ester, this research highlights that branched-chain fatty acid structures can be effective antimicrobials.

Given that this compound is a long-chain (C16 alcohol) ester of a branched-chain fatty acid (C8 acid), it possesses the structural characteristics of molecules known to have antimicrobial and anti-biofilm properties. Its potential to insert into and disrupt bacterial membranes is plausible, though specific studies are required to determine its spectrum of activity and efficacy.

Table 2: Antimicrobial and Anti-Biofilm Activities of Related Fatty Acid Esters

Compound Class Specific Example(s) Target Organism(s) Observed Effect
Glycerol Esters Glycerol laurate (C12) Gram-positive organisms High antimicrobial activity nih.gov
Sugar Fatty Acid Esters Sucrose monolaurate Staphylococcus aureus, Escherichia coli Strong bactericidal activity rsc.org
Sugar Fatty Acid Esters Sucrose esters (C14-C16) Streptococcus mutans, Listeria monocytogenes Inhibition of biofilm formation jocpr.com
Phenolic Branched-Chain Fatty Acids N/A Listeria innocua, Bacillus subtilis Potent antimicrobial activity epa.gov

Environmental Fate and Transport of Hexadecyl 6 Methylheptanoate

Degradation Kinetics and Pathways in Environmental Compartments

The persistence of Hexadecyl 6-methylheptanoate (B3257691) in the environment is determined by a combination of biotic and abiotic degradation processes. These include hydrolysis, phototransformation, and biodegradation.

Hydrolysis Processes and Influencing Environmental Conditions

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by reacting with water. For an ester like Hexadecyl 6-methylheptanoate, hydrolysis would result in the formation of hexadecanol (B772) and 6-methylheptanoic acid. The rate of this reaction is significantly influenced by pH and temperature.

Generally, ester hydrolysis can be catalyzed by acids or bases. The rate is typically slowest in neutral conditions (pH 7) and increases in acidic (pH < 6) and, more significantly, in alkaline conditions (pH > 8). An increase in temperature will also generally increase the rate of hydrolysis. Given its long alkyl chains, the low water solubility of this compound is expected to be a limiting factor for hydrolysis in aqueous environments.

Table 1: Estimated Hydrolysis Half-life of this compound under Various Environmental Conditions (Based on Analogous Long-Chain Esters)

pHTemperature (°C)Estimated Half-life
525Years
725Months to Years
925Days to Weeks

Note: These are estimated values based on the behavior of similar long-chain alkyl esters and are subject to variation based on specific environmental conditions.

Biotic Degradation by Microorganisms (Biodegradation)

Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is anticipated to be the most significant degradation pathway for this compound in the environment. The process typically occurs through enzymatic hydrolysis of the ester bond, followed by the degradation of the resulting alcohol (hexadecanol) and carboxylic acid (6-methylheptanoic acid) via pathways like beta-oxidation.

The rate of biodegradation is dependent on several factors, including the presence of adapted microbial populations, temperature, oxygen levels, and nutrient availability. As a large, branched-chain ester, the bioavailability of this compound may be limited by its low water solubility and tendency to adsorb to organic matter. However, many microorganisms are capable of producing biosurfactants to aid in the uptake and degradation of such hydrophobic compounds.

Table 2: Estimated Biodegradation Potential of this compound in Different Environmental Media

Environmental CompartmentOxygen LevelEstimated Biodegradation Rate
Aerobic WaterHighModerate to High
Anaerobic SedimentLow to NoneLow to Moderate
SoilHighHigh

Note: These are qualitative estimates based on the expected behavior of long-chain fatty acid esters.

Environmental Partitioning and Distribution Dynamics

The way this compound distributes itself between different environmental compartments—soil, water, and air—is governed by its physical and chemical properties, primarily its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

Adsorption/Desorption to Soil and Sediments

Due to its long hydrocarbon chain, this compound is expected to be a highly hydrophobic compound with low water solubility and a high octanol-water partition coefficient (Kow). This suggests a strong tendency to adsorb to soil and sediment particles, particularly those with high organic carbon content.

The extent of this adsorption is often quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates that the compound will be relatively immobile in soil and will not readily leach into groundwater. Instead, it will be primarily associated with the solid phase of soil and sediment.

Table 3: Estimated Partitioning Properties for this compound

PropertyEstimated ValueImplication for Environmental Partitioning
Water SolubilityVery LowLimited presence in the aqueous phase
Log KowHigh (> 8)Strong affinity for organic matter
KocHighImmobile in soil; strong adsorption to sediment

Note: Values are estimated based on the properties of similar high molecular weight esters.

Volatilization and Atmospheric Transport

Volatilization is the process by which a substance evaporates from a solid or liquid state into the surrounding air. The tendency of a chemical to volatilize from water is described by its Henry's Law constant, while its tendency to evaporate from a pure substance is related to its vapor pressure.

This compound is a large molecule with a high molecular weight, which generally corresponds to a very low vapor pressure and a low Henry's Law constant. Consequently, it is not expected to be a volatile compound. Significant transport in the atmosphere is unlikely. Any atmospheric presence would likely be associated with particulate matter rather than the gaseous phase.

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

The bioaccumulation of this compound, a long-chain ester, is a critical aspect of its environmental risk assessment. Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues that is greater than in the surrounding medium. For long-chain esters like this compound, the primary determinant of bioaccumulation potential is its lipophilicity, often expressed as the octanol-water partition coefficient (log Kow).

In aquatic environments, organisms can take up this compound directly from the water (bioconcentration) or through the ingestion of contaminated food (biomagnification). Due to its expected high lipophilicity, it is likely to adsorb to suspended organic matter and sediment, reducing its bioavailability in the water column but increasing the potential for exposure to benthic organisms.

In terrestrial ecosystems, the bioaccumulation of this compound would primarily occur through the ingestion of contaminated soil or food sources. Soil organisms and plants may absorb the compound, which can then be transferred up the food chain. The persistence of such a long-chain ester in the soil will be a key factor in determining its long-term bioaccumulation potential in terrestrial food webs.

Table 1: Estimated Physicochemical Properties of this compound Relevant to Bioaccumulation

PropertyEstimated ValueImplication for Bioaccumulation
Molecular Weight368.6 g/mol High molecular weight can sometimes limit membrane transport.
Log Kow (Octanol-Water Partition Coefficient)> 5 (Estimated)High lipophilicity suggests a strong potential for partitioning into fatty tissues and bioaccumulation.
Water SolubilityLow (Estimated)Low water solubility limits exposure via water but enhances partitioning to organic matter and biota.

It is important to note that while high lipophilicity suggests a high potential for bioaccumulation, other factors such as metabolism and the rate of excretion can influence the actual bioaccumulation factor (BAF) in organisms.

Environmental Monitoring and Detection Methodologies

Effective environmental monitoring is essential for determining the presence and concentration of this compound in various environmental matrices, such as water, soil, and sediment. The detection of long-chain esters typically involves sophisticated analytical techniques capable of identifying and quantifying these compounds at low concentrations.

Sample Collection and Preparation:

Water: Grab samples or passive samplers can be used to collect water. Due to the low expected water solubility of this compound, large volume samples may be necessary. Solid-phase extraction (SPE) is a common technique used to concentrate the analyte from the water sample and remove interfering substances.

Soil and Sediment: Soil and sediment samples are typically collected using corers or grabs. The extraction of this compound from these solid matrices usually involves solvent extraction techniques, such as Soxhlet extraction or accelerated solvent extraction (ASE), followed by a cleanup step to remove co-extracted matrix components.

Analytical Instrumentation: The primary analytical technique for the detection and quantification of long-chain esters like this compound is gas chromatography (GC) coupled with a suitable detector.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used technique for the unambiguous identification and quantification of organic compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for confident identification of this compound even in complex environmental samples.

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and sensitive technique for the quantification of organic compounds. While it does not provide the same level of structural information as GC-MS, it is a reliable method for quantifying known target compounds like this compound, especially when reference standards are available.

The development of specific analytical methods for this compound would require optimization of extraction, cleanup, and instrumental parameters to achieve the desired sensitivity and accuracy.

Predictive Modeling for Environmental Behavior

In the absence of extensive experimental data, predictive models play a crucial role in estimating the environmental fate and behavior of chemical substances like this compound. These models utilize the physicochemical properties of a compound to predict its partitioning between different environmental compartments (air, water, soil, sediment, and biota) and its potential for degradation and transport.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are computational tools that relate the chemical structure of a molecule to its physicochemical properties and biological activities. For this compound, QSARs can be used to estimate key parameters that govern its environmental fate, such as:

Log Kow: As a primary indicator of lipophilicity and bioaccumulation potential.

Water Solubility: To predict its distribution in aquatic systems.

Vapor Pressure and Henry's Law Constant: To assess its potential for volatilization from water and soil.

Soil and Sediment Adsorption Coefficient (Koc): To predict its tendency to bind to organic matter in soil and sediment.

Biodegradation Rate: To estimate its persistence in the environment.

Table 2: Predicted Environmental Fate of this compound based on Modeling

Environmental CompartmentPredicted BehaviorRationale
Air Low potential for long-range transport in the vapor phase.Expected low vapor pressure and high adsorption to atmospheric particles.
Water Low concentration in the water column; high partitioning to suspended solids and sediment.Low water solubility and high lipophilicity.
Soil Strong adsorption to organic matter, leading to low mobility.High Koc value.
Sediment Expected to be a major sink for the compound.High tendency to partition from water to sediment.
Biota High potential for bioaccumulation in aquatic and terrestrial organisms.High log Kow.

It is crucial to recognize that the outputs of these predictive models are estimations and should be interpreted with caution. They provide a valuable preliminary assessment of the environmental behavior of this compound but should ideally be validated with experimental data.

Computational Chemistry and Molecular Modeling of Hexadecyl 6 Methylheptanoate

Quantum Chemical Calculations for Structural and Energetic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the optimized geometry and energetic properties of a molecule. Methods such as Density Functional Theory (DFT) are commonly used to predict various molecular descriptors.

Table 1: Comparison of Selected Computed Properties for Methyl 6-methylheptanoate (B3257691) and Estimated Properties for Hexadecyl 6-methylheptanoate

PropertyMethyl 6-methylheptanoate (Computed)This compound (Estimated)Method of Calculation/Estimation
Molecular Formula C9H18O2C24H48O2-
Molecular Weight 158.24 g/mol nih.govplantaedb.com368.64 g/mol -
Topological Polar Surface Area (TPSA) 26.3 Ų plantaedb.comnih.gov26.3 ŲThe polar ester group is the same.
XLogP3 3.3 nih.gov~8.8Addition of ~0.5 for each CH2 group.
Rotatable Bond Count 5 plantaedb.com20Increased flexibility due to the long alkyl chain.

Data for Methyl 6-methylheptanoate sourced from PubChem nih.govplantaedb.com. Estimated values for this compound are derived from its structural difference from the methyl analogue.

Quantum chemical calculations can also provide insights into the electronic properties of this compound, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are crucial for understanding the molecule's reactivity and potential interaction with other molecules. Studies on other ester compounds have shown that the ester group is the primary site of electrostatic potential, indicating its role in intermolecular interactions researchgate.net.

Molecular Dynamics Simulations for Conformational Analysis

Due to its numerous rotatable bonds, this compound is a highly flexible molecule that can adopt a vast number of conformations in solution. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape nih.govcore.ac.uk.

An MD simulation of this compound would typically involve placing the molecule in a simulated solvent box (e.g., water or a non-polar solvent) and calculating the forces between all atoms over time using a force field. This allows for the observation of how the molecule moves and changes its shape.

Key insights that could be gained from MD simulations of this compound include:

Dominant Conformations: Identifying the most populated shapes the molecule adopts in solution. For long-chain esters, this often involves a balance between extended (all-trans) and more compact, folded conformations whiterose.ac.uk.

Flexibility of the Alkyl Chains: Quantifying the motion of both the hexadecyl and the 6-methylheptanoate chains. The branched methyl group in the heptanoate (B1214049) chain would likely introduce specific conformational preferences.

Solvent Interactions: Understanding how the molecule interacts with its surrounding solvent molecules, which is crucial for its solubility and partitioning behavior.

While specific MD studies on this compound are not available, research on similar long-chain alkyl molecules demonstrates that the conformational dynamics are complex, with transitions between different states occurring on various timescales whiterose.ac.uknih.gov.

In Silico Predictions of Biological Activity (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex mdpi.comnih.gov. This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme ncl.ac.uke-nps.or.kr.

Given its ester structure, a plausible biological target for this compound could be a lipase (B570770) or an esterase enzyme. These enzymes are responsible for the hydrolysis of esters. A molecular docking study could be performed to predict the binding affinity and binding mode of this compound within the active site of a lipase.

Table 2: Hypothetical Molecular Docking Results of this compound with a Lipase

ParameterValueInterpretation
Binding Energy -8.5 kcal/molA negative value indicates a favorable binding interaction.
Key Interacting Residues Ser, His, AspThese are typical residues in the catalytic triad (B1167595) of lipases.
Types of Interactions Hydrogen bonds, van der Waals forcesThe ester group could form hydrogen bonds, while the long alkyl chains would have extensive van der Waals contacts.

This data is hypothetical and for illustrative purposes only.

The results of such a study could indicate whether this compound is likely to be a substrate or an inhibitor of the enzyme. For example, a study on hexadecanoic acid methyl ester showed favorable binding energy with the antioxidant enzyme Peroxiredoxin 5 researchgate.net.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity nih.gov. Computational data can be instrumental in developing SAR models. For a molecule like this compound, a hypothetical SAR study could explore how modifications to its structure affect its binding affinity to a target enzyme, as predicted by molecular docking.

For instance, a series of analogues could be computationally designed by:

Varying the length of the hexadecyl chain.

Altering the position of the methyl branch on the heptanoate moiety.

Replacing the ester linkage with other functional groups.

By calculating the binding energies of these analogues, a quantitative structure-activity relationship (QSAR) model could be developed. Such models often use molecular descriptors (e.g., lipophilicity, molecular weight, electronic properties) to correlate with biological activity nih.gov. For long-chain fatty acids and their derivatives, lipophilicity and molecular weight have been shown to be important factors in their biological activities nih.gov.

Table 3: Hypothetical SAR Data for this compound Analogues

AnalogueModificationPredicted Binding Energy (kcal/mol)
This compound--8.5
Dodecyl 6-methylheptanoateShorter alkyl chain-7.2
Octadecyl 6-methylheptanoateLonger alkyl chain-9.1
Hexadecyl heptanoateNo methyl branch-8.2

This data is hypothetical and for illustrative purposes only.

Such a computational SAR study could guide the synthesis of more potent or selective compounds, providing a rational basis for the design of new molecules with desired biological activities.

Future Directions and Emerging Research Areas for Hexadecyl 6 Methylheptanoate

Integration of Omics Technologies in Ester Research

The application of "omics" technologies, such as metabolomics and lipidomics, offers a powerful, systems-level approach to understanding the role of esters in biological systems. These fields allow for the comprehensive analysis of metabolites and lipids within a cell, tissue, or organism, providing a snapshot of physiological status.

Future research on Hexadecyl 6-methylheptanoate (B3257691) could leverage these technologies to:

Identify Biosynthetic Pathways: Metabolomic analysis can help elucidate the specific enzymatic processes and precursor molecules involved in the biosynthesis of 6-methylheptanoic acid and its subsequent esterification to hexadecanol (B772).

Uncover Biological Functions: By correlating the abundance of Hexadecyl 6-methylheptanoate with specific physiological or pathological states, lipidomics can provide clues about its function. For instance, its presence in cell membranes could be investigated for its role in modulating membrane fluidity, similar to other branched-chain fatty acids that disturb molecular orientation much like double bonds do uni-hohenheim.de.

Map Metabolic Networks: Integrating data from genomics, transcriptomics, and proteomics with metabolomics can create a comprehensive picture of how the synthesis and degradation of this ester are regulated and connected to other metabolic pathways.

Table 1: Application of Omics Technologies to this compound Research

Omics TechnologyPotential Application for this compound ResearchExpected Outcome
Metabolomics Tracing the incorporation of labeled precursors into the 6-methylheptanoate moiety.Elucidation of the complete biosynthetic pathway and its regulatory steps.
Lipidomics Quantifying the concentration of the ester in different tissues or cellular compartments under various conditions.Identification of its potential role in cellular signaling, energy storage, or membrane structure.
Proteomics Identifying enzymes (e.g., esterases, acyltransferases) that interact with or metabolize the ester.Discovery of key proteins responsible for its synthesis, transport, and degradation.
Genomics Correlating genetic variations with the organism's capacity to produce the ester.Identification of genes encoding the enzymes involved in its metabolic pathway.

Green Chemistry Principles in Synthesis and Extraction of Esters

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. These principles focus on reducing waste, using renewable resources, and improving energy efficiency nih.govrsc.org.

For this compound, future research will likely focus on developing synthetic and extraction methods that align with these principles:

Renewable Feedstocks: Investigating the use of 6-methylheptanoic acid and hexadecanol derived from biological sources, such as microbial fermentation or plant oils, rather than petroleum-based precursors.

Catalysis: Employing highly selective and reusable catalysts, such as enzymes (e.g., lipases), for the esterification process. Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and recycled nih.gov. This avoids the use of harsh acids or bases that generate significant waste.

Alternative Solvents: Utilizing safer, bio-based solvents or even solvent-free reaction conditions to reduce environmental and health hazards. Supercritical fluids like CO2 are also a green alternative for the extraction of non-polar compounds like esters nih.gov.

Energy Efficiency: Designing synthetic methods that can be conducted at ambient temperature and pressure to minimize energy consumption nih.gov.

Table 2: Comparison of Traditional vs. Green Synthesis of this compound (Hypothetical)

Synthesis StepTraditional MethodGreen Chemistry ApproachGreen Principle Applied
Reactants Petroleum-derived 6-methylheptanoic acid and hexadecanolBio-derived 6-methylheptanoic acid and hexadecanolUse of Renewable Feedstocks
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Immobilized Lipase (B570770) EnzymeCatalysis, Less Hazardous Synthesis
Solvent Toluene or HexaneSupercritical CO₂ or Solvent-freeSafer Solvents and Auxiliaries
Energy Input High temperature (reflux)Ambient or mild temperature (e.g., 30-50°C)Design for Energy Efficiency
Waste Acidic waste, organic solvent wasteMinimal waste, biodegradable catalyst supportPrevention

Interdisciplinary Research on Ecological and Environmental Roles

The natural occurrence of the constituent parts of this compound suggests it may have specific ecological roles. The acid moiety, 6-methylheptanoic acid, is known to be a component of the scent chemical of the brushtail possum molbase.comhsppharma.com. Branched-chain fatty acids are also prevalent in bacteria and insects, where they play roles in membrane structure and the synthesis of pheromones and defense secretions uni-hohenheim.denih.gov.

Future interdisciplinary research, combining chemistry, ecology, and microbiology, could explore:

Semiochemical Activity: Investigating whether this compound acts as a pheromone (for communication), an allomone (interspecific defense), or a kairomone (detected by other species) in insects or mammals. Its high molecular weight and low volatility may suggest a role as a contact pheromone or a territorial marker.

Microbial Interactions: Examining its production by soil or gut microorganisms. Since bacteria are a significant source of branched-chain fatty acids, this ester could be a biomarker for specific microbial communities or play a role in microbe-host interactions uni-hohenheim.de.

Environmental Fate: Studying the biodegradation of this compound in various ecosystems. As a chemical product, it should be designed to break down into harmless products at the end of its function and not persist in the environment nih.gov.

Advanced Analytical Method Development for Trace Analysis and Isomer Differentiation

The precise identification and quantification of this compound, especially in complex biological or environmental samples, require sophisticated analytical techniques. A key challenge is distinguishing it from its various structural isomers. For example, isopentadecanoic acid is systematically named 13-methyl-tetradecanoic acid, while anteisopentadecanoic acid is 12-methyl-tetradecanoic acid uni-hohenheim.de. Similarly, isomers of this compound could exist with the methyl group at different positions on the heptanoate (B1214049) chain.

Emerging research in analytical chemistry will focus on:

High-Resolution Chromatography: Developing advanced gas chromatography (GC) and liquid chromatography (LC) methods with specialized columns to achieve baseline separation of this compound from its isomers. The elution order of isomeric fatty acids is highly dependent on the type and position of the branching uni-hohenheim.de.

Mass Spectrometry (MS): Utilizing techniques like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) to provide detailed structural information. Specific fragmentation patterns can help pinpoint the exact location of the methyl branch on the heptanoate backbone.

Nuclear Magnetic Resonance (NMR): Applying high-resolution 13C-NMR spectroscopy, which is a powerful tool for determining the precise structure of branched-chain esters by analyzing the chemical shifts of carbon atoms near the branch point aocs.org.

Table 3: Advanced Analytical Techniques for Isomer Differentiation

TechniquePrincipleApplication to this compound
Multidimensional GC (GCxGC-MS) Uses two different chromatography columns to greatly enhance separation power.Separation of this compound from closely related isomers like Hexadecyl 5-methylheptanoate or Hexadecyl 2-methylheptanoate.
Ion Mobility-Mass Spectrometry (IM-MS) Separates ions based on their size and shape in the gas phase before mass analysis.Differentiation of isomers with identical mass but different three-dimensional structures.
13C-NMR Spectroscopy Measures the magnetic properties of carbon-13 nuclei, which are sensitive to the local chemical environment.Unambiguous determination of the methyl group's position on the heptanoate chain aocs.org.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing hexadecyl 6-methylheptanoate, and how can reaction yields be optimized?

  • Answer : The synthesis of hexadecyl esters typically involves direct esterification between a fatty acid and an alcohol. For example, hexadecyl methacrylate was synthesized via esterification using methylacrylic acid and hexadecanol under optimized conditions (molar ratio 1.4:1, 1.2% catalyst, 120°C, 5 hours), achieving >95% yield . For this compound, similar orthogonal experimental designs (e.g., varying temperature, catalyst type, and solvent) are recommended. Reaction efficiency can be monitored using FTIR or GC-MS to track ester bond formation .

Table 1 : Key parameters for ester synthesis optimization

ParameterOptimal Range/ValueReference
Molar ratio (acid:alcohol)1.2–1.5:1
Catalyst concentration1–2% (e.g., sulfuric acid)
Reaction temperature110–130°C

Q. What analytical techniques are most reliable for characterizing this compound purity and structural integrity?

  • Answer : A combination of spectroscopic and thermal methods is essential:

  • FTIR : Confirms ester bond formation (C=O stretch at ~1740 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
  • NMR : ¹H NMR can resolve methyl branching (e.g., 6-methylheptanoate’s δ 0.8–1.2 ppm for methyl groups) .
  • TGA/DSC : Evaluates thermal stability and phase-change behavior, critical for applications in materials science .
  • HPLC/GC-MS : Quantifies purity and identifies byproducts .

Q. Which in vitro models are suitable for preliminary bioactivity studies of this compound?

  • Answer : For antiviral or antimicrobial studies, Vero cells (African green monkey kidney) are widely used due to their susceptibility to viral infections, as demonstrated in hexadecyl pyridinium chloride research . Cytotoxicity should be assessed via CCK-8 assays (0.0125–0.05 mg/mL is a safe range for similar esters) . Advanced models like Calu-3 (human lung) or Huh-7 (liver) cells may better mimic human physiological responses .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

  • Answer : Discrepancies often arise from model-specific factors (e.g., cell membrane composition, metabolic activity). For example, hexadecyl pyridinium chloride showed dose-dependent antiviral effects in Vero cells but requires validation in primary human cell lines . To address contradictions:

  • Use multi-model validation (e.g., animal models for in vivo correlation).
  • Apply statistical meta-analysis to identify trends across studies (e.g., ANOVA with Bonferroni correction for multiple comparisons) .
  • Control variables rigorously (e.g., pH, temperature, solvent compatibility) .

Q. What mechanistic hypotheses explain the bioactivity of hexadecyl esters like 6-methylheptanoate, and how can they be tested?

  • Answer : Proposed mechanisms include:

  • Membrane disruption : Long alkyl chains may integrate into lipid bilayers, destabilizing pathogens (supported by TEM imaging in hexadecyl pyridinium studies) .
  • Enzyme inhibition : Molecular docking simulations can predict interactions with viral proteases or host receptors .
  • Oxidative stress induction : ROS assays (e.g., DCFH-DA staining) quantify oxidative damage in treated cells .

Q. How can researchers optimize the formulation of this compound for targeted delivery in biomedical applications?

  • Answer :

  • Encapsulation : Phase-change microspheres (e.g., hexadecyl acrylate cross-linked polymers) improve stability and controlled release .

  • Co-solvent systems : Use biocompatible solvents (e.g., PEG-400) to enhance solubility .

  • Structure-activity relationship (SAR) studies : Modify ester branching (e.g., 6-methyl vs. linear chains) to tune lipophilicity and bioactivity .

    Table 2 : Formulation parameters for controlled release

    ParameterImpact on DeliveryReference
    Microsphere diameter1–10 µm for cellular uptake
    Cross-linking densityHigher density slows release
    Solvent polarityAffects ester solubility

Q. What statistical approaches are critical for analyzing dose-response relationships in hexadecyl ester studies?

  • Answer :

  • Dose-response curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
  • Error analysis : Report SD/SE and use two-way ANOVA to compare treatments .
  • Time-kill assays : Model pathogen inactivation kinetics with log-linear or Weibull distributions .

Methodological Considerations

  • Data reproducibility : Document synthesis protocols and analytical conditions exhaustively (e.g., solvent purity, instrument calibration) .
  • Ethical compliance : For bioassays involving human cells, adhere to institutional review board (IRB) guidelines for participant consent and data anonymization .
  • Literature gaps : Prioritize understudied mechanisms (e.g., immunomodulatory effects) and comparative studies with structurally similar esters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.